
ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate is a complex organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate typically involves multi-step organic reactions. One common method includes the reaction of indene derivatives with acetamide under specific conditions to introduce the acetamido group. The hydroxyl group is then introduced through a hydroxylation reaction, and the ethyl ester is formed via esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the acetamido group may result in various substituted derivatives.
科学的研究の応用
Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate: Similar structure but with an amino group instead of an acetamido group.
5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylate: Contains a chloro and hydroxy group, showing different reactivity.
Uniqueness
Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetamido, hydroxy, and ethyl ester groups makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
ethyl 5-acetamido-1-hydroxy-2,3-dihydroindene-1-carboximidate |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-13(15)14(18)7-6-10-8-11(16-9(2)17)4-5-12(10)14/h4-5,8,15,18H,3,6-7H2,1-2H3,(H,16,17) |
InChIキー |
JVVIYFATUBHPJK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=N)C1(CCC2=C1C=CC(=C2)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




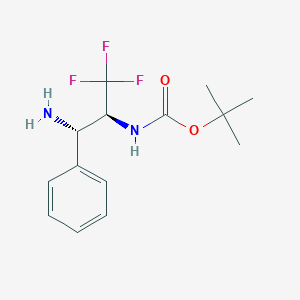
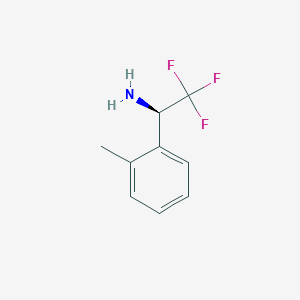



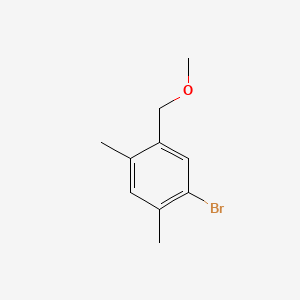
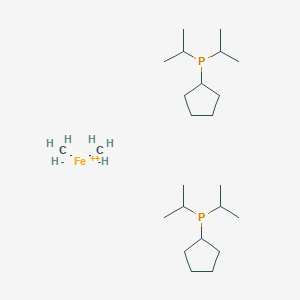


![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)
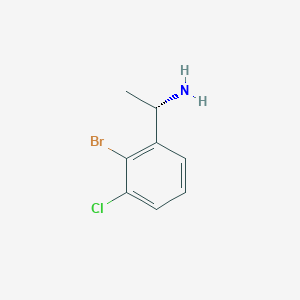
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)
